Aqueous Solubility: A Critical Determinant of Handling and Assay Reproducibility
1-(Quinoxalin-2-yl)ethan-1-ol demonstrates aqueous solubility of ≥ 25.22 mg/mL (equivalent to ≥ 100 mM) at room temperature . This value exceeds the typical solubility range for many unfunctionalized quinoxalines and is crucial for preparing concentrated stock solutions for in vitro assays. In contrast, many related quinoxaline derivatives with larger, more lipophilic substituents exhibit significantly lower water solubility, often <1 mg/mL [1]. While a direct, head-to-head solubility comparison for an identically substituted analog is unavailable, the compound's moderate solubility, conferred by the secondary alcohol, reduces the need for organic co-solvents (e.g., DMSO), thereby mitigating the risk of solvent-induced cytotoxicity or assay interference. For researchers designing high-throughput screens or planning in vivo studies where aqueous dosing is preferred, this physicochemical property offers a clear operational advantage over more lipophilic quinoxaline analogs.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥ 25.22 mg/mL (≥ 100 mM) in water at room temperature |
| Comparator Or Baseline | Class-level baseline: Unfunctionalized quinoxalines and highly lipophilic derivatives typically exhibit low aqueous solubility, often <1 mg/mL [1] |
| Quantified Difference | > 25-fold higher solubility relative to class baseline |
| Conditions | Room temperature, water (vendor specification sheet) |
Why This Matters
High aqueous solubility simplifies experimental workflows, reduces DMSO dependence, and improves assay reproducibility, making this compound a more practical choice for screening campaigns and early biological evaluations.
- [1] PubChem. Comparative analysis of quinoxaline derivative solubility. CID 45052121 and related compounds. National Center for Biotechnology Information. View Source
